Several synthetic routes have been explored for the synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile and its derivatives. A common approach involves the reaction of phenylhydrazine with an appropriate 3-aryl-2-cyanoacrylonitrile derivative. [] This reaction typically proceeds via a condensation reaction, forming the pyrazole ring. Another approach utilizes substituted 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as starting materials, which are then converted to the corresponding 4-carbonitriles through a series of chemical transformations. []
The molecular structure of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile and its derivatives has been investigated using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. X-ray crystallography studies have revealed that the pyrazole ring typically adopts a planar conformation, with the phenyl and pyrrole rings exhibiting varying degrees of rotation relative to the central pyrazole ring. [, , , , , , , ] This conformational flexibility can influence the compound's interactions with biological targets.
The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile and its derivatives is often dependent on the specific biological activity being investigated. For example, some derivatives have demonstrated cannabinoid receptor affinity, particularly for the CB1 receptor subtype. [] These compounds are proposed to bind to the CB1 receptor's inactive state, potentially acting as inverse agonists. [] Other derivatives have exhibited antifungal activity, possibly through the inhibition of succinate dehydrogenase (SDH). [] Further studies are necessary to elucidate the precise mechanisms of action for this compound and its derivatives in various biological contexts.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: